Cas no 17153-20-7 (3-methyl-1,2-oxazole-4-carboxylic acid)

3-Methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic carboxylic acid featuring a methyl-substituted oxazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its oxazole core contributes to its stability and reactivity, making it valuable for constructing complex molecular frameworks. The carboxylic acid functional group allows for further derivatization, enabling the formation of amides, esters, and other derivatives. Its well-defined structure and consistent purity make it suitable for research and industrial applications requiring precise chemical building blocks. The compound is typically handled under standard laboratory conditions, with attention to compatibility in synthetic pathways.
3-methyl-1,2-oxazole-4-carboxylic acid structure
17153-20-7 structure
Product name:3-methyl-1,2-oxazole-4-carboxylic acid
CAS No:17153-20-7
MF:C5H5NO3
Molecular Weight:127.0981
MDL:MFCD01318161
CID:50664
PubChem ID:4589692

3-methyl-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Methylisoxazole-4-carboxylic acid
    • 3-methyl-4-isoxazolecarboxylic acid
    • 3-Methylisoxazole-4-
    • 3-methyl-1,2-oxazole-4-carboxylic acid
    • AKOS PAO-1630
    • 3-Methyl-4-Isoxazolecarboxylic Acid(WX614141)
    • 3-Methyl-1,2-oxazole-4-carboxylic acid, 4-Carboxy-3-methylisoxazole
    • 3-Methylisoxazole-4-carboxylicacid
    • 3-METHYLISOXAZOLE-4-CARBOXYLIC ACID, 98+%
    • 3-Methyl-4-isoxazolecarboxylicacid
    • 3-methyl-isoxazole-4-carboxylic acid
    • 4-Isoxazolecarboxylic acid, 3-methyl-
    • YBLSBWHFPXDRHC-UHFFFAOYSA-N
    • PubChem10465
    • AMOT0112
    • AM786
    • 3-methylisoxazole-s-carboxylic acid
    • 4-Isoxazolecarboxylicacid,3-methyl-
    • SBB
    • A3783
    • 17153-20-7
    • EN300-99518
    • CS-W002761
    • MFCD01318161
    • SCHEMBL263448
    • J-512856
    • FT-0616166
    • AKOS003674106
    • 4-Carboxy-3-methylisoxazole
    • PS-5882
    • SY014142
    • DTXSID20404622
    • A811334
    • 3-Methyl-4-isoxazolecarboxylic acid, AldrichCPR
    • STK695175
    • 3-Methyl-4-isoxazolecarboxylic Acid;
    • MDL: MFCD01318161
    • インチ: 1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)
    • InChIKey: YBLSBWHFPXDRHC-UHFFFAOYSA-N
    • SMILES: O1C([H])=C(C(=O)O[H])C(C([H])([H])[H])=N1
    • BRN: 114157

計算された属性

  • 精确分子量: 127.02700
  • 同位素质量: 127.027
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 125
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 何もない
  • XLogP3: 0.3
  • Surface Charge: 0
  • トポロジー分子極性表面積: 63.3

じっけんとくせい

  • Color/Form: 自信がない
  • 密度みつど: 1.348
  • ゆうかいてん: 183-190 ºC
  • Boiling Point: 303.6°C at 760 mmHg
  • フラッシュポイント: 303.6 °C at 760 mmHg
  • Refractive Index: 1.514
  • PSA: 63.33000
  • LogP: 0.68120
  • Solubility: 自信がない

3-methyl-1,2-oxazole-4-carboxylic acid Security Information

3-methyl-1,2-oxazole-4-carboxylic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-methyl-1,2-oxazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-99518-10g
3-methyl-1,2-oxazole-4-carboxylic acid
17153-20-7 95%
10g
$303.0 2023-09-01
Chemenu
CM119957-25g
3-Methylisoxazole-4-carboxylic Acid
17153-20-7 98%
25g
$542 2023-03-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L16307-1g
3-Methylisoxazole-4-carboxylic acid, 98+%
17153-20-7 98+%
1g
¥6690.00 2023-02-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M99260-5g
3-Methylisoxazole-4-carboxylic acid
17153-20-7
5g
¥866.0 2021-09-08
eNovation Chemicals LLC
D480965-10g
3-Methyl-4-isoxazolecarboxylic acid
17153-20-7 95%
10g
$550 2024-05-24
eNovation Chemicals LLC
D690746-5g
3-Methylisoxazole-4-carboxylic Acid
17153-20-7 98%
5g
$115 2024-07-20
Apollo Scientific
OR7097-5g
3-Methylisoxazole-4-carboxylic acid
17153-20-7
5g
£88.00 2025-02-20
TRC
M314990-100mg
3-Methylisoxazole-4-carboxylic Acid
17153-20-7
100mg
$ 138.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L16307-250mg
3-Methylisoxazole-4-carboxylic acid, 98+%
17153-20-7 98+%
250mg
¥2143.00 2023-02-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY014142-1g
3-Methylisoxazole-4-carboxylic Acid
17153-20-7 ≥98%
1g
¥184.00 2024-07-09

3-methyl-1,2-oxazole-4-carboxylic acid 合成方法

3-methyl-1,2-oxazole-4-carboxylic acid 関連文献

  • 1. 1112. Derivatives of 6-aminopenicillanic acid. Part VI. Penicillins from 3- and 5-phenylisoxazole-4-carboxylic acids and their alkyl and halogen derivatives
    F. P. Doyle,J. C. Hanson,A. A. W. Long,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1963 5838
  • Khaled M. Elattar,Mohamed A. Abozeid,Ibrahim A. Mousa,Ahmed El-Mekabaty RSC Adv. 2015 5 106710
  • 3. 1,3-Dipolar cycloaddition route to oxygen heterocyclic triones
    Raymond C. F. Jones,Kathryn A. M. Duller,Simone I. E. Vulto J. Chem. Soc. Perkin Trans. 1 1998 411
  • 4. Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptors
    Connie K. Y. Lee,Christopher J. Easton,Mariana Gebara-Coghlan,Leo Radom,Anthony P. Scott,Gregory W. Simpson,Anthony C. Willis J. Chem. Soc. Perkin Trans. 2 2002 2031
  • 5. 1113. Derivatives of 6-aminopenicillanic acid. Part VII. Further 3,5-disubstituted isoxazole-4-carboxylic acid derivatives
    F. P. Doyle,J. C. Hanson,A. A. W. Long,J. H. C. Nayler J. Chem. Soc. 1963 5845
  • 6. 1,3-Dipolar cycloaddition route to nitrogen heterocyclic triones
    Raymond C. F. Jones,Gurdip Bhalay,Paul A. Carter,Kathryn A. M. Duller,Stephen H. Dunn J. Chem. Soc. Perkin Trans. 1 1999 765
  • 7. 1120. Derivatives of 6-aminopenicillanic acid. Part VIII. Further analogues of 3-O-chorophenyl-5-methyl-4-isoxazolylpenicillin
    J. C. Hanson,A. A. W. Long,J. H. C. Nayler,E. R. Stove J. Chem. Soc. 1965 5976
  • 8. A cycloaddition approach to 3-acyltetramic and 3-acyltetronic acids
    Raymond C. F. Jones,Gurdip Bhalay,Paul A. Carter,Kathryn A. M. Duller,Simone I. E. Vulto J. Chem. Soc. Perkin Trans. 1 1994 2513

3-methyl-1,2-oxazole-4-carboxylic acidに関する追加情報

Recent Advances in the Study of 3-Methyl-1,2-oxazole-4-carboxylic Acid (CAS: 17153-20-7) in Chemical Biology and Pharmaceutical Research

3-Methyl-1,2-oxazole-4-carboxylic acid (CAS: 17153-20-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its oxazole ring and carboxylic acid functional group, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have explored its potential as a pharmacophore in drug design, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.

One of the most notable developments in the study of 3-methyl-1,2-oxazole-4-carboxylic acid is its role in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's efficacy, leading to the identification of several promising candidates for further preclinical evaluation. These findings highlight the potential of 3-methyl-1,2-oxazole-4-carboxylic acid as a scaffold for developing next-generation antibiotics.

In addition to its antimicrobial properties, 3-methyl-1,2-oxazole-4-carboxylic acid has been investigated for its anti-inflammatory effects. A recent study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). The study utilized in vitro and in vivo models to validate the anti-inflammatory activity, suggesting that these derivatives could serve as potential leads for treating chronic inflammatory diseases. The researchers also emphasized the compound's favorable pharmacokinetic profile, which enhances its suitability for drug development.

Another area of interest is the compound's application in cancer research. A 2024 study published in European Journal of Medicinal Chemistry explored the anticancer potential of 3-methyl-1,2-oxazole-4-carboxylic acid derivatives. The study revealed that these compounds induce apoptosis in various cancer cell lines, including breast and lung cancer, by targeting specific signaling pathways. Molecular docking studies further elucidated the interactions between the derivatives and their biological targets, providing insights into their mechanism of action. These findings underscore the compound's potential as a starting point for designing novel anticancer therapies.

The synthesis of 3-methyl-1,2-oxazole-4-carboxylic acid and its derivatives has also seen significant advancements. Recent publications in Organic Letters and Advanced Synthesis & Catalysis describe innovative synthetic routes that improve yield and selectivity. For instance, a 2023 study introduced a catalytic asymmetric synthesis method, enabling the production of enantiomerically pure derivatives. Such methodological improvements are critical for scaling up production and facilitating further biological evaluation.

In conclusion, 3-methyl-1,2-oxazole-4-carboxylic acid (CAS: 17153-20-7) continues to be a focal point in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent synthetic advancements, position it as a valuable scaffold for drug discovery. Future research should focus on optimizing its derivatives for clinical applications and exploring its potential in other therapeutic areas. This briefing underscores the importance of ongoing studies to fully realize the compound's therapeutic potential.

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